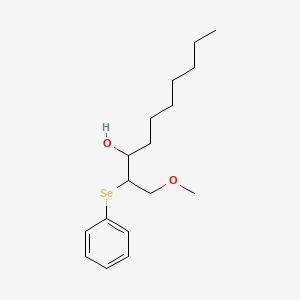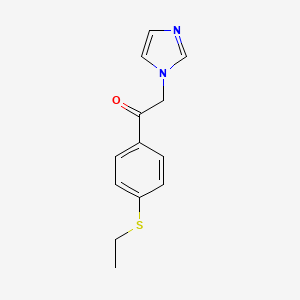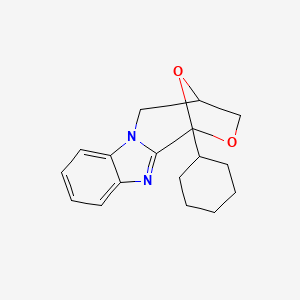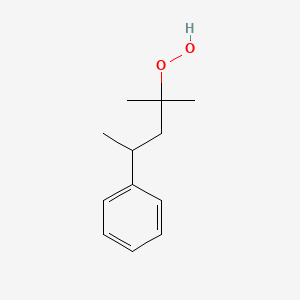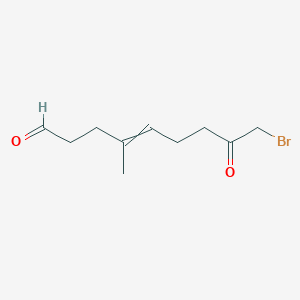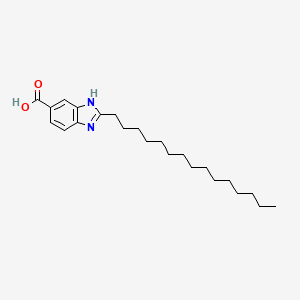
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of a hexa-2,4-diyne backbone with disulfonyl groups and 4-methylbenzene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) typically involves the reaction of diacetylene with formaldehyde in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . This method ensures the formation of the desired hexa-2,4-diyne backbone with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfides or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, potentially affecting biological processes or material properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-diyne-1,6-diamine: A related compound with a similar hexa-2,4-diyne backbone but different functional groups.
1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: Another compound with a hexa-2,4-diyne backbone and different substituents.
Uniqueness
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is unique due to its disulfonyl groups and 4-methylbenzene substituents, which confer distinct chemical and physical properties. These features make it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
75354-81-3 |
|---|---|
Formule moléculaire |
C20H18O4S2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-methyl-4-[6-(4-methylphenyl)sulfonylhexa-2,4-diynylsulfonyl]benzene |
InChI |
InChI=1S/C20H18O4S2/c1-17-7-11-19(12-8-17)25(21,22)15-5-3-4-6-16-26(23,24)20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3 |
Clé InChI |
URIRKIHHVMZTIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


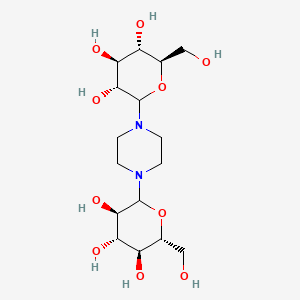
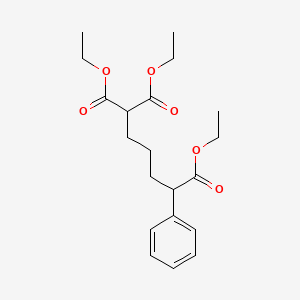
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

